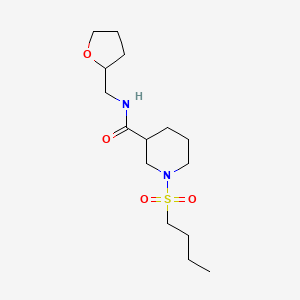

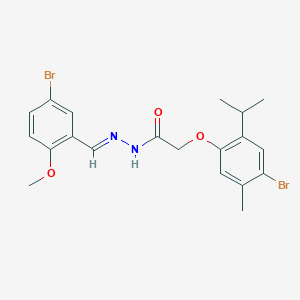

1-(butylsulfonyl)-N-(tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

"1-(butylsulfonyl)-N-(tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide" is a compound of interest in the pharmaceutical and chemical research fields due to its structural complexity and potential biological activities. The compound is characterized by the presence of a piperidinecarboxamide core, a butylsulfonyl group, and a tetrahydrofuran moiety, indicating its potential utility in diverse chemical reactions and biological activities.

Synthesis Analysis

The synthesis of compounds similar to "1-(butylsulfonyl)-N-(tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide" often involves multi-step chemical processes. For example, the synthesis of O-substituted derivatives of piperidine involves the coupling of benzenesulfonyl chloride with piperidine under specific conditions, followed by substitution reactions with various electrophiles to yield a series of derivatives with potential biological activities (Khalid et al., 2013). These methods highlight the complexity and versatility in the synthesis of sulfonamide-based piperidine derivatives.

Molecular Structure Analysis

The molecular structure of compounds in the piperidinecarboxamide family is characterized by a piperidine ring, which can adopt various substituents to enhance or modify its biological activity. Spectral characterization techniques, including IR, NMR, and mass spectrometry, are commonly used to elucidate the structure of synthesized compounds, confirming the presence of the intended functional groups and the overall molecular architecture.

Chemical Reactions and Properties

Piperidine derivatives can undergo a range of chemical reactions, including nucleophilic substitutions, additions, and cyclization reactions. These reactions are pivotal for the modification of the molecule and the introduction of new functional groups, thereby affecting the compound's chemical properties and biological activity. For instance, the introduction of sulfonyl groups to piperidine derivatives has been shown to significantly impact their biological activities, such as enzyme inhibition activities (Khalid et al., 2014).

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity of Sulfonamide Derivatives

Sulfonamides are medicinally important compounds extensively utilized as antibacterial agents. A study explored the synthesis of new sulfonamide derivatives, revealing marked potency against bacterial organisms like Escherichia coli and Staphylococcus aureus. This highlights the ongoing research into sulfonamide frameworks for developing new antibacterial agents (Ajani et al., 2013).

Synthesis of Biologically Active Derivatives

Further research into the synthesis of O-substituted derivatives of sulfonamides bearing the piperidine nucleus has been reported, focusing on their potential biological activities. These studies emphasize the diversity of sulfonamide applications in developing compounds with significant biological activities, particularly in enzymatic inhibition which could be relevant for therapeutic applications (Khalid et al., 2013).

Anticancer Properties

Aromatic sulfonamides containing a condensed piperidine moiety have been investigated for their potential as oxidative stress-inducing anticancer agents. This research underscores the importance of sulfonamide derivatives in cancer therapy, with specific compounds demonstrating cytotoxic effects on various cancer cell lines (Madácsi et al., 2013).

Application in Polymer Science

Research into hyperbranched polymers made from A2 and BB‘2 type monomers, such as polyaddition of 1-(2-aminoethyl)piperazine to divinyl sulfone, showcases the role of sulfonamide structures in creating water-soluble and organic solvent-soluble polymers. This highlights the application of sulfonamide derivatives in the synthesis of novel materials with potential applications in various industries (Yan & Gao, 2000).

Electrolytes for Lithium-ion Batteries

Novel binary electrolytes based on ionic liquid and sulfone have been examined for use in lithium-ion batteries. This research indicates the potential for sulfone derivatives to enhance the performance of lithium-ion batteries, demonstrating the versatility of sulfonamide and related compounds in energy storage technologies (Xiang et al., 2013).

Eigenschaften

IUPAC Name |

1-butylsulfonyl-N-(oxolan-2-ylmethyl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O4S/c1-2-3-10-22(19,20)17-8-4-6-13(12-17)15(18)16-11-14-7-5-9-21-14/h13-14H,2-12H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXJRAQPREBKAGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)N1CCCC(C1)C(=O)NCC2CCCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

41.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47200264 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(butylsulfonyl)-N-(tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B5559892.png)

![1-(4-methylphenyl)-4-[(tetrahydro-2H-pyran-2-ylmethoxy)acetyl]-2-piperazinone](/img/structure/B5559897.png)

![5-{4-[3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridin-2-yl]butanoyl}-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B5559904.png)

![3-(4-chlorophenyl)-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B5559917.png)

![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5559942.png)

![2-{1-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5559946.png)

![2-{4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetamide](/img/structure/B5559953.png)

![1-{4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}ethanone](/img/structure/B5559966.png)

![(1R*,3S*)-7-[(3-fluoro-4-hydroxyphenyl)acetyl]-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5559989.png)

![8,9-dimethoxy-5,5-dimethyl-3-(2-thienyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5560009.png)